diaminobut-2-enedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

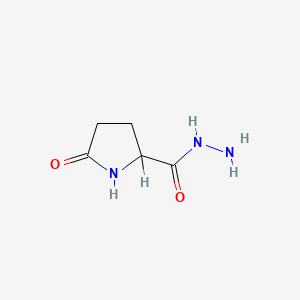

Diaminobut-2-enedinitrile, also known as (2E)-2,3-diamino-2-butenedinitrile, is an organic compound with the molecular formula C4H4N4 . It has a molecular weight of 108.1 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3+ . This indicates that the molecule consists of a but-2-ene structure with amino (NH2) groups attached to the 2nd and 3rd carbon atoms and nitrile (CN) groups attached to the 1st and 4th carbon atoms .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 178-179°C . The predicted boiling point is 444.7°C , and the predicted density is 1.319 g/cm3 .Wissenschaftliche Forschungsanwendungen

Environmental Impact and Nanotechnology

Diaminobut-2-enedinitrile's applications in environmental science, particularly concerning the environmental concentrations of engineered nanomaterials (ENM), have been explored. A study reviewed the literature on environmental concentrations of ENMs in various settings, including surface waters and soils. The study underscores the complexity of assessing environmental concentrations due to knowledge gaps, such as ENM production and release. It also highlighted the challenges in validating modeled environmental concentrations, primarily due to the lack of specific trace analytical methods for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).

Nanomaterials in Health and Safety

Research on the health and safety implications of nanomaterials, including those related to this compound, has been extensive. The antibacterial effects of engineered nanomaterials, crucial for wastewater treatment plants (WWTPs), have been discussed. Studies suggest that the toxicological effects of nanoparticles like titanium nanoparticles (nTiO2), zinc oxide (nZnO), and silver nanoparticles (AgNPs) on bacteria are not uniform and are influenced by various factors, including size, pH, and surface area. It's noted that current data are insufficient for evaluating the risks posed by these nanomaterials in WWTPs (Musee, Thwala, & Nota, 2011).

Food Safety and Nanotechnology

The role of nanotechnology in food safety has been a topic of intense research. A review addressed the use of engineered nanomaterials (ENMs) in the food industry, the toxicity profiles of commonly applied ENMs like metal (oxide) nanoparticles, and the health hazards connected with the consumption of nanofood. The review emphasized the need for further investigations to understand the biological outcomes of nanofood consumption and highlighted the potential health complications associated with exposure to ENMs (Martirosyan & Schneider, 2014).

Safety and Hazards

Diaminobut-2-enedinitrile is classified as a dangerous good for transport . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding personal contact and inhalation, using protective clothing, and ensuring good ventilation .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of diaminobut-2-enedinitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Acrolein", "Hydrogen cyanide", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Acrolein is reacted with hydrogen cyanide in the presence of ammonia to form 2-aminoacrylonitrile.", "Step 2: 2-aminoacrylonitrile is then reacted with hydrochloric acid to form 2-aminoacrylamide.", "Step 3: 2-aminoacrylamide is reacted with sodium hydroxide to form 2-amino-3-butenediamide.", "Step 4: 2-amino-3-butenediamide is then dehydrated using ethanol as a solvent to form diaminobut-2-enedinitrile." ] } | |

| 20344-79-0 | |

Molekularformel |

C4H4N4 |

Molekulargewicht |

108.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.